(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone
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Overview
Description
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic compound that features a benzodioxole and a benzothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a benzothiazine derivative under specific conditions, such as the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone is unique due to its combined benzodioxole and benzothiazine structure, which imparts distinct chemical and biological properties. This combination is less common compared to other benzodioxole or benzothiazine derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
651088-36-7 |
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Molecular Formula |
C22H15NO3S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone |
InChI |
InChI=1S/C22H15NO3S/c24-21(15-10-11-17-18(12-15)26-13-25-17)22-20(14-6-2-1-3-7-14)23-16-8-4-5-9-19(16)27-22/h1-12,23H,13H2 |
InChI Key |
ZSEBXWKPOJQFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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